molecular formula C9H12FNO2 B13635705 (2-Fluoro-3,4-dimethoxyphenyl)methanamine

(2-Fluoro-3,4-dimethoxyphenyl)methanamine

Cat. No.: B13635705
M. Wt: 185.20 g/mol
InChI Key: VHXQGWDHHFVHJX-UHFFFAOYSA-N
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Description

(2-Fluoro-3,4-dimethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12FNO2 It is a derivative of methanamine, where the phenyl ring is substituted with two methoxy groups and one fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3,4-dimethoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reduction of 2-fluoro-3,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) . Another method includes the nitration of o-methylphenol followed by hydroxyl chlorination, fluorination, and finally reduction to obtain the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3,4-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4), boron trifluoride etherate (BF3.OEt2), and various oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions often involve solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitro or carboxylic acid derivatives, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of (2-Fluoro-3,4-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-3,4-dimethoxyphenyl)methanamine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules

Biological Activity

(2-Fluoro-3,4-dimethoxyphenyl)methanamine, a compound with potential therapeutic applications, has garnered interest in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a fluorinated aromatic ring with methoxy substituents, which may influence its biological interactions. The molecular formula is C10H12FNO2C_{10}H_{12}FNO_2 with a molecular weight of approximately 197.21 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • GPCR Modulation : The compound has shown potential as a modulator of G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes. Its structural modifications enhance selectivity towards specific receptor subtypes, potentially reducing side effects associated with broader-spectrum drugs .
  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and membrane integrity .

Anticancer Properties

Several studies have focused on the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, suggesting its role as a promising candidate for cancer therapy .

Case Studies

Study Findings Methodology
Study 1Induced apoptosis in breast cancer cell linesFlow cytometry analysis to assess cell viability and apoptosis markers.
Study 2Effective against Gram-positive bacteriaDisk diffusion method to evaluate antimicrobial activity.
Study 3Selective GPCR modulationBinding affinity assays using radiolabeled ligands.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

(2-fluoro-3,4-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H12FNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,5,11H2,1-2H3

InChI Key

VHXQGWDHHFVHJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN)F)OC

Origin of Product

United States

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